(RS)-4-methoxy-5-methyl-5H-furan-2-one

Description

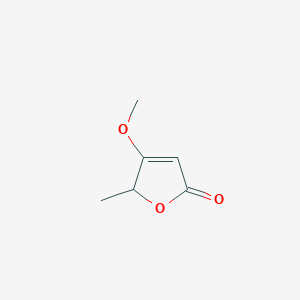

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4-5(8-2)3-6(7)9-4/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYKKCMTEOYQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC(=O)O1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298614 | |

| Record name | 4-Methoxy-5-methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69556-71-4 | |

| Record name | 4-Methoxy-5-methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69556-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-5-methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biological Origin Investigations

Natural Abundance of Related Furanones in Biological Matrices

Furanones are widespread in nature, contributing to the chemical composition of a variety of organisms. Their presence has been documented in numerous plant species and microorganisms, where they often play crucial roles in flavor, aroma, and chemical signaling.

Furanone derivatives are notable constituents of many fruits, including strawberries, raspberries, pineapples, and tomatoes. nih.govcambridge.org For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol, and its methylated form, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), are key aroma compounds in these fruits. researchgate.netmdpi.com The concentration of Furaneol can be particularly high in ripe strawberries, reaching up to 37 μg/g. wikipedia.org

Beyond the plant kingdom, certain microorganisms are also known to produce furanones. For example, some yeasts can produce 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone during fermentation processes, such as in the production of soy sauce and beer. nih.gov Additionally, the red seaweed Delisea pulchra produces a range of brominated furanones that act as a defense mechanism against bacterial colonization. nih.govcambridge.org Sulfur-containing furanone derivatives are also naturally produced by various microorganisms, plants, and animals. mdpi.com

The sensory impact of furanone derivatives is a significant area of study, as they are often key contributors to the flavor and aroma of many foods. These compounds typically have very low odor thresholds, meaning they can be detected by the human nose at very small concentrations. nih.gov

Furaneol, for example, is renowned for its sweet, caramel-like, or fruity aroma, often described as reminiscent of strawberries or burnt pineapple. wikipedia.orgresearchgate.net Sotolon, another well-known furanone, imparts a spicy, nutty, or meaty flavor to foods. nih.govcambridge.org The structural homologues Furaneol and sotolone are considered prominent, economically relevant natural flavoring compounds due to their distinct and desirable odor qualities. acs.org The acetate ester of furaneol, known as caramel or strawberry acetate, is also utilized by flavorists to create a fatty toffee taste. wikipedia.org The table below summarizes the occurrence and sensory profiles of some key furanone derivatives.

| Furanone Derivative | Natural Occurrence | Aroma/Flavor Profile |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Strawberries, Raspberries, Pineapples, Tomatoes | Sweet, Strawberry, Caramel-like, Fruity |

| 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) | Strawberries | Fruity, Caramel-like |

| Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) | Fenugreek, Sherry, Soy Sauce | Spicy, Nutty, Meaty |

| 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone | Cooked Foods, Soy Sauce, Beer | Sweet, Caramel-like |

| Brominated Furanones | Red Seaweed (Delisea pulchra) | Not typically associated with flavor |

Enzymatic and Non-Enzymatic Formation Pathways of Furanones in Biological Systems

The formation of furanones in nature can occur through two primary routes: enzymatic biosynthesis within living organisms and non-enzymatic chemical reactions, most notably the Maillard reaction that occurs during the heating of food.

Enzymatic pathways are responsible for the production of many furanones found in fresh fruits. In strawberries, for example, the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol) has been studied extensively. mdpi.com A key step in this pathway is the reduction of the exocyclic double bond of the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), a reaction catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO). nih.gov The biosynthesis of ascorbic acid (vitamin C), which has a furanone structure, from sugars in plants is also a well-characterized enzymatic process. nih.govcambridge.org

Non-enzymatic formation of furanones is a hallmark of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. mdpi.com This reaction is responsible for the browning and flavor development in a wide range of cooked foods. Three closely related 4-hydroxy-3(2H)-furanones are important flavor compounds found in many cooked foodstuffs as a result of the Maillard reaction. nih.gov For instance, 4,5-dimethyl-3-hydroxy-2(5H)-furanone has been shown to form non-enzymatically from the condensation of acetaldehyde under oxidative conditions, with 2-oxobutanoic acid as an intermediate. nih.gov

Hypothetical Biosynthetic Pathways for (RS)-4-methoxy-5-methyl-5H-furan-2-one

While the specific biosynthetic pathway for this compound has not been elucidated, a hypothetical pathway can be proposed based on the known biosynthesis of structurally similar furanones, particularly the formation of 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) in strawberries. nih.gov

The biosynthesis of DMMF is understood to proceed from its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). nih.gov The final step in the formation of DMMF is the methylation of the hydroxyl group of HDMF. This reaction is catalyzed by an O-methyltransferase enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.gov

Drawing a parallel from this established pathway, a plausible hypothetical biosynthetic route for this compound would involve a precursor molecule, likely a hydroxylated furanone. This precursor would be (RS)-4-hydroxy-5-methyl-5H-furan-2-one. An O-methyltransferase enzyme could then catalyze the transfer of a methyl group from a donor molecule like SAM to the hydroxyl group at the C4 position of the furanone ring, yielding this compound.

The stereochemistry of the final product would depend on the stereospecificity of the enzymes involved in the synthesis of the precursor and the subsequent methylation step. The designation "(RS)" suggests that the compound may exist as a racemic mixture, which could arise from a non-stereospecific enzymatic reaction or from non-enzymatic formation pathways.

Further research, including isotopic labeling studies and the identification and characterization of potential biosynthetic enzymes in organisms where this compound might be found, would be necessary to validate this hypothetical pathway.

Synthetic Methodologies for Rs 4 Methoxy 5 Methyl 5h Furan 2 One and Analogues

De Novo Chemical Synthesis Approaches to the Furanone Core

The fundamental construction of the 2(5H)-furanone skeleton can be achieved through several reliable and versatile de novo synthetic routes. These methods focus on building the five-membered lactone ring from acyclic precursors.

Lactonization, the formation of a cyclic ester, is a cornerstone of furanone synthesis. This can be broadly achieved by the intramolecular cyclization of a suitable hydroxyacid precursor or the direct oxidation of a diol. numberanalytics.com The oxidation of 1,4-diols to γ-lactones is a particularly direct route. acs.org This transformation proceeds through a hemiacetal intermediate which is then further oxidized to the stable lactone ring. nih.gov A variety of oxidizing agents have been employed for this purpose, each with specific advantages concerning selectivity and reaction conditions. acs.orgorganic-chemistry.org

For instance, the chromium trioxide-pyridine complex has proven effective in converting 1,4-diols into the corresponding γ-lactones in high yields. acs.org More contemporary methods utilize catalytic systems, such as those based on copper/nitroxyl radicals (like TEMPO or ABNO), which can achieve highly efficient and selective aerobic oxidative lactonization under mild conditions using air as the terminal oxidant. organic-chemistry.org

| Oxidizing System | Substrate Type | Key Features | Reference(s) |

| Chromium trioxide-pyridine | 1,4-Diols | High yield conversion | acs.org |

| Cu/TEMPO or Cu/ABNO | Symmetrical & Unsymmetrical Diols | Mild conditions, uses air as oxidant, good chemo- and regioselectivity | organic-chemistry.org |

| TEMPO/BAIB | 1,5-Diols | Highly chemoselective for δ-lactones, applicable to functionalized diols | researchgate.net |

| Flavoprotein Alcohol Oxidase | Aliphatic Diols | Cofactor-independent biocatalytic route | nih.gov |

| HLADH/Artificial Flavin | Prochiral Diols | Enables synthesis of valuable chiral lactones | nih.gov |

Intramolecular cyclization of γ-hydroxy carboxylic acids is another fundamental lactonization strategy. numberanalytics.com Furthermore, oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents can yield 4-substituted furan-2-ones directly. organic-chemistry.org

The Baeyer-Villiger oxidation is a powerful and reliable method for converting cyclic ketones into lactones through oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This reaction, first reported in 1899, typically employs peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis acid. wikipedia.orgorganic-chemistry.org

The regioselectivity of the oxygen atom insertion is a key feature of this reaction and is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. The general order of preference for migration is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org This predictable selectivity makes the Baeyer-Villiger oxidation a strategic tool in the synthesis of specifically substituted lactones from readily available cyclic ketone precursors. numberanalytics.com Its application has been crucial in the total synthesis of complex natural products and pharmaceuticals, including the antibiotic erythromycin. numberanalytics.com

Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, offering a more atom- and step-economical approach to complex molecules. In the context of furanone synthesis, transition-metal-catalyzed C-H activation has emerged as a powerful strategy. For example, rhodium(III)-catalyzed C-H activation, followed by a cascade of regioselective annulation and in situ lactonization, has been used to create furanone-fused benzothiazines. nih.govacs.orgacs.org This method allows for the construction of the furanone ring onto an existing aromatic system in a single pot. nih.govacs.org

Another innovative approach is the palladium-catalyzed β-C(sp³)–H lactonization of aliphatic carboxylic acids. nih.gov While the formation of a four-membered β-lactone is generally disfavored, this method provides a unique pathway to strained heterocycles that can serve as versatile synthetic intermediates. nih.gov Although γ-lactonization via C-H activation is more common, these advanced methods highlight the potential for direct and efficient construction of lactone frameworks. nih.gov

Cross-coupling and annulation reactions provide highly versatile and modular approaches to substituted furanones. Palladium-catalyzed cross-coupling reactions are particularly effective for introducing substituents at the C4 position of the furanone ring. A common strategy involves the Suzuki-Miyaura coupling of a 4-halo- or 4-tosyl-2(5H)-furanone with a variety of boronic acids. ysu.amacs.org The precursor, 4-tosyl-2(5H)-furanone, is readily prepared from commercially available tetronic acid and is noted for its stability compared to the corresponding triflate, making it an ideal synthon. ysu.amacs.org Nickel-catalyzed cross-coupling reactions using organozinc reagents have also been developed as an efficient alternative. oup.com

Annulation reactions, which involve the formation of a ring from one or more components, are also central to furanone synthesis. A direct one-pot furanone annulation can be achieved through a titanium-mediated aldol (B89426) addition followed by an acid-induced cyclization. mdpi.com Nickel-catalyzed [3+2] annulation of cyclopropenones with α,β-unsaturated ketones represents a highly efficient route to γ-butenolides. rsc.org These methods allow for the rapid assembly of the furanone core with various substitution patterns. mdpi.comrsc.org

| Reaction Type | Catalyst/Reagents | Substrates | Key Features | Reference(s) |

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(OAc)₂) | 4-Tosyl-2(5H)-furanone and boronic acids | Efficient synthesis of 4-substituted furanones, stable synthon | ysu.amacs.org |

| Negishi Coupling | Nickel(II) catalyst | 4-Tosyl-2(5H)-furanone and organozinc reagents | Practical, high-yielding synthesis | oup.com |

| Furanone Annulation | Ti-Cl₄/Et₃N | Aldehydes/ketones and α-hydroxy esters | One-pot, two-reaction sequence (aldol addition, cyclo-condensation) | mdpi.com |

| [3+2] Annulation | Nickel catalyst | Cyclopropenones and enones/diones | Highly efficient C-C activation route to γ-butenolides | rsc.org |

| Diazo Cross-Coupling | Catalyst-free (thermal) | α-Diazo esters and α-aryldiazo ketones | Forms cyclopropanone (B1606653) intermediate, followed by oxa-Nazarov cyclization | rsc.org |

Stereoselective Synthesis of (RS)-4-methoxy-5-methyl-5H-furan-2-one and Chiral Derivatives

Controlling the stereochemistry at the C5 position is crucial for the synthesis of chiral furanones like the title compound. Catalytic asymmetric synthesis provides the most elegant and efficient routes to enantiomerically enriched butenolides and their derivatives. acs.orgnih.gov

Vinylogous reactions of furanone-derived nucleophiles, such as 2-(trimethylsilyloxy)furan (TMSOF), are among the most powerful methods for asymmetric C-C bond formation at the C5 (γ) position. acs.orgnih.gov

Asymmetric Aldol Reactions: Chiral Lewis acids, such as those derived from titanium-BINOL complexes, can catalyze the vinylogous Mukaiyama aldol reaction between TMSOF and aldehydes, yielding chiral γ-hydroxy butenolides with high enantioselectivity. nih.gov

Asymmetric Mannich Reactions: The reaction between furanone derivatives and imines, catalyzed by chiral complexes like lanthanum(III)-pybox, provides direct access to γ-amino butenolides, which are valuable precursors for alkaloids and other nitrogen-containing compounds. acs.orgnih.gov

Asymmetric Michael Reactions: The conjugate addition of furanones to α,β-unsaturated compounds, mediated by chiral catalysts, is another key strategy for introducing a stereocenter at the C5 position.

Another important strategy is the oxidative desymmetrization of prochiral diols. Using enzymatic systems, such as horse liver alcohol dehydrogenase (HLADH), prochiral diols can be converted into valuable chiral lactones with high optical purity. nih.gov

Biocatalytic and Chemoenzymatic Synthetic Routes

The use of enzymes in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. Several biocatalytic approaches have been developed for the synthesis of furanones and related lactones.

Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the Baeyer-Villiger oxidation with high chemo-, regio-, and enantioselectivity. mdpi.comresearchgate.net These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to convert cyclic ketones into lactones, making them ideal biocatalysts for this transformation. wikipedia.orgmdpi.com Their ability to operate under environmentally benign conditions offers a green alternative to chemical oxidants. mdpi.com

The oxidation of diols to lactones can also be achieved using enzymatic systems. Flavoprotein alcohol oxidases can perform the selective double oxidation of aliphatic diols using molecular oxygen as the oxidant, without the need for external cofactors. nih.gov These reactions proceed through a lactol intermediate to form the final lactone product. nih.gov Similarly, alcohol dehydrogenases, such as HLADH, can be paired with cofactor regeneration systems (e.g., using an artificial flavin) to mediate the efficient synthesis of lactones from diols, including the asymmetric synthesis of chiral lactones from prochiral substrates. nih.gov

| Enzyme Class | Reaction Type | Key Features | Reference(s) |

| Baeyer-Villiger Monooxygenases (BVMOs) | Baeyer-Villiger Oxidation | High selectivity (enantio-, chemo-, regio-), uses O₂ as oxidant | mdpi.comresearchgate.net |

| Flavoprotein Alcohol Oxidase | Double oxidation of diols | Cofactor-independent, selective conversion to lactones or hydroxy acids | nih.gov |

| Alcohol Dehydrogenases (e.g., HLADH) | Oxidation of diols | Can be used for asymmetric synthesis of chiral lactones from prochiral diols | nih.gov |

| Chloroperoxidase (CPO) | Oxygenative rearrangement of furans | Part of a multienzymatic cascade for spirolactone synthesis | acs.orgnih.gov |

Chemoenzymatic routes combine the strengths of both chemical and biological catalysts. For example, a fully biocatalytic cascade involving a chloroperoxidase, an oxidase, and an alcohol dehydrogenase has been developed to convert hydroxy-functionalized furans into complex spirolactones, demonstrating the power of multienzyme systems in streamlined synthesis. acs.orgnih.gov

Modifications and Derivatizations of the this compound Scaffold

The this compound scaffold, a member of the butenolide family, possesses multiple reactive sites that allow for a variety of chemical modifications and derivatizations. The key structural features influencing its reactivity are the α,β-unsaturated lactone system, the electron-donating methoxy (B1213986) group at the C4 position, and the acetal-like methoxy group at the C5 position. Research into the modification of this and closely related furanone structures has revealed several key pathways for derivatization, including reactions at the C5 position, vinylogous reactions involving the extended enolate system, and cycloaddition reactions across the double bond.

Reactions at the C5 Position

The C5 carbon is an acetal (B89532) center, and the methoxy group at this position can be substituted, providing a gateway to other functionalized analogs. In a closely related compound, 5-methoxy-4-methyl-2(5H)-furanone, the C5-methoxy group can be hydrolyzed under acidic conditions to yield 5-hydroxy-4-methyl-2(5H)-furanone. google.com This conversion is significant as the resulting lactol (a cyclic hemiacetal) is a key intermediate for further modifications. For instance, derivatization of the hydroxyl group in similar furanones is a common strategy. In the analysis of the mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), the hydroxyl group is routinely methylated to a methoxy group for analytical purposes, a reaction that can be reversed or extended with other alcohols like butanols. lookchem.comnih.gov

Vinylogous Reactivity

The conjugated system of the butenolide ring allows for vinylogous reactions, where the reactivity of the enolate is transmitted through the double bond to the γ-position (C5-methyl group). This extended enolate is a soft nucleophile and can react with various soft electrophiles.

Vinylogous Aldol and Michael Reactions: The butenolide scaffold is an excellent substrate for vinylogous addition reactions. While direct studies on this compound are limited, extensive research on similar butenolides demonstrates their utility in forming new carbon-carbon bonds. Catalytic asymmetric vinylogous Michael-type reactions of β,γ-butenolides with electrophiles like chromones have been developed to produce anti-adducts with high enantioselectivity. nih.govbohrium.com Similarly, direct vinylogous Michael additions of γ-substituted deconjugated butenolides to maleimides, catalyzed by chiral squaramides, yield butenolides with adjacent quaternary and tertiary stereocenters. buchler-gmbh.com These reactions highlight the potential to functionalize the C5-methyl group of the target scaffold after deprotonation to form the extended enolate.

Reactions with Nucleophiles: The electron-rich nature of the 4-methoxy substituted butenolide influences its reaction with nucleophiles. In studies on 5-methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone, nitrogen-containing nucleophiles like ammonia (B1221849), benzylamine (B48309), and hydrazine (B178648) can attack either the carbonyl carbon or the C4 carbon, depending on the reaction conditions. This can lead to ring-opening or substitution, and in the case of hydrazine, transformation into pyridazin-3(2H)-one derivatives. butlerov.com

Cycloaddition Reactions

The double bond within the furanone ring can participate in cycloaddition reactions, offering a pathway to complex fused heterocyclic systems.

1,3-Dipolar Cycloadditions: Research on 5-methoxy-2(5H)-furanone, an analogue lacking the C4 and C5 methyl groups, has shown it can undergo 1,3-dipolar cycloaddition reactions with silyl (B83357) nitronates. This provides a concise method for preparing fused heterocyclic compounds. researchgate.net

[4+2] Cycloadditions: While acting as a dienophile is common, the furan (B31954) ring system can also function as the diene component in Diels-Alder reactions. More complex strategies have used furan-fused cyclobutanones as versatile C4 synthons in catalytic [4+2]-cycloadditions with imines to produce furan-fused six-membered lactams with excellent stereoselectivity. nih.gov This demonstrates the versatility of the furanone core in constructing diverse molecular architectures.

The table below summarizes the principal modification strategies applicable to the butenolide scaffold, based on research conducted on the target molecule's analogues.

| Reaction Type | Position(s) Involved | Reagents/Conditions | Product Type | Reference |

| Substitution | C5 | Dilute HCl, Heat | 5-Hydroxy-furanone | google.com |

| Vinylogous Michael Addition | C5-Methyl, C3 | Chromones, Chiral Copper Catalyst | γ-Substituted Butenolide | nih.gov |

| Vinylogous Michael Addition | C5-Methyl, C3 | Maleimides, Chiral Squaramide | Butenolide with Quaternary/Tertiary Centers | buchler-gmbh.com |

| Nucleophilic Attack/Ring Transformation | C2, C4 | Hydrazine | Pyridazin-3(2H)-one | butlerov.com |

| 1,3-Dipolar Cycloaddition | C3=C4 | Silyl Nitronates | Fused Heterocycles | researchgate.net |

Chemical Reactivity and Mechanistic Transformations of Rs 4 Methoxy 5 Methyl 5h Furan 2 One

Electrophilic and Nucleophilic Reaction Pathways of the Furanone Ring

The 2(5H)-furanone core exhibits dual reactivity, making it susceptible to attack by both electrophiles and nucleophiles. nih.gov The conjugated system, which includes the C2-carbonyl, the C3-C4 double bond, and the oxygen atom of the methoxy (B1213986) group, is central to this reactivity.

Nucleophilic Attack: Nucleophiles can attack the furanone ring at several positions. The primary sites for nucleophilic attack are the carbonyl carbon (C2) and the C5 position, with the C3 position also being a potential site for conjugate addition. In related 5-methoxy-furanone systems, nucleophilic attack can be directed at either the carbonyl carbon or the C4 carbon of the lactone ring, depending on the reagents and reaction conditions. butlerov.com

Attack at C2 (Carbonyl Carbon): Strong nucleophiles can directly attack the electrophilic carbonyl carbon, leading to addition products or, if the nucleophile has a second reactive site, ring transformation.

Attack at C5: The C5 position, being adjacent to the ring oxygen and part of an acetal-like structure, can be susceptible to substitution by various nucleophiles.

Michael-type Addition: The electron-withdrawing carbonyl group makes the C3-C4 double bond susceptible to Michael-type (1,4-conjugate) addition of soft nucleophiles. Primary aryl and heteroaryl amines, for instance, react with furanone derivatives in Michael-type addition–elimination reactions. nih.gov The reaction of 5-methoxy-2(5H)-furanone with Grignard reagents proceeds via 1,4-addition to provide β-alkyl-γ-butyrolactones. researchgate.net

Electrophilic Attack: The electron-donating methoxy group enhances the electron density of the C3-C4 double bond, making it susceptible to electrophilic attack, primarily at the C3 position. Furthermore, under acidic conditions, the furanone ring can participate in electrophilic substitution-type reactions. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones react with arenes at the C5 carbon in the presence of Lewis or Brønsted acids in a reaction that is formally an electrophilic substitution on the arene. nih.govmdpi.com

Tautomerism and Isomerization Phenomena

Isomerization and tautomerism are important aspects of furanone chemistry, leading to a variety of structural forms and reaction pathways.

Tautomerism: While (RS)-4-methoxy-5-methyl-5H-furan-2-one itself is an enol ether and less prone to simple keto-enol tautomerism, related hydroxy-furanones exist in equilibrium with their keto tautomers. nih.gov If the methoxy group were hydrolyzed to a hydroxyl group, the resulting 4-hydroxy-furanone would exhibit tautomerism.

Isomerization: The double bond in the 5H-furan-2-one ring can potentially migrate. Asymmetric olefin isomerization of butenolides (a class of compounds including furanones) to move the double bond into conjugation with an ester has been achieved via proton transfer catalysis. acs.org Photochemical reactions can also induce isomerization. The photoreaction of 2(5H)-furanones with alkynes can lead to rearranged products via a 1,3-acyl shift. researchgate.net Additionally, isomerization between thiocarbamates and isothiocyanates has been studied in furan (B31954) derivatives, highlighting the potential for rearrangement in this class of heterocycles. chempap.org

Ring-Opening and Rearrangement Processes

The lactone ring of the furanone is susceptible to opening and rearrangement under various conditions, expanding its synthetic utility.

Ring-Opening: In the presence of a base, the furanone ring can open. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones exist in equilibrium with an acyclic open-ring form, and this equilibrium shifts towards the open form in the presence of bases. nih.gov This open-ring intermediate can then react with various nucleophiles. nih.gov Nucleophilic attack by reagents like hydrazine (B178648) can lead to ring-opening followed by recyclization to form different heterocyclic systems, such as pyridazinones. nih.govbutlerov.com

Rearrangements: Furanones can undergo several types of rearrangements.

Photochemical Rearrangements: Upon irradiation, furanones can undergo transformations like the di-π-methane rearrangement. tandfonline.com

Acid-Catalyzed Rearrangements: Acid catalysis can promote various transformations. For instance, acid-catalyzed reactions of mucochloric acid with l-menthol (B7771125) are used to synthesize 5-alkoxy-furanones. nih.gov

Wittig Rearrangement: An unusual Wittig rearrangement followed by an alkylative cyclization has been used to form substituted 3-hydroxy-2-furanone derivatives. acs.org

Exploration of Reaction Mechanisms and Intermediates

Understanding the mechanisms and intermediates involved in furanone reactions is key to controlling their outcomes.

Nucleophilic Addition Mechanisms: The reaction of 5-methoxy-3,4-disulfanyl-2(5H)-furanone with nitrogen nucleophiles like ammonia (B1221849) or benzylamine (B48309) can proceed via nucleophilic attack at the C4 carbon, leading to substitution, or at the carbonyl carbon, leading to ring transformation into a 3-pyrrolin-2-one. butlerov.com With hydrazine, the reaction proceeds through the carbonyl carbon to yield a pyridazin-3(2H)-one. butlerov.com

Lewis Acid-Catalyzed Mechanisms: Reactions like the Knoevenagel condensation and Mukaiyama aldol (B89426) reaction at the C5 position of 5-hydroxy-2(5H)-furanones are catalyzed by Lewis acids. The proposed mechanism for the Knoevenagel condensation involves coordination of the Lewis acid to the C5-hydroxyl group, facilitating its departure and the formation of an acyl-oxocarbenium ion intermediate, which then reacts with the nucleophile. nih.gov

Cycloaddition Mechanisms: In [8+2] cycloadditions involving 5-substituted-furan-2(3H)-ones, a base first deprotonates the furanone at the α-position to generate a dienolate intermediate. This dienolate then acts as the 2π-component in the cycloaddition reaction. acs.org

Ring-Opening/Closing Mechanisms: The transformation of furanones into other heterocycles often involves a mechanism of nucleophilic attack, ring-opening to an acyclic intermediate, followed by intramolecular cyclization. For example, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanone with primary amino groups under acidic conditions is proposed to occur via its acyclic form, which forms an imine that subsequently cyclizes to a lactam. nih.gov

Data Tables

Table 1: Nucleophilic Reactions on the Furanone Ring and Substituents

| Reaction Type | Nucleophile | Position of Attack | Product Type | Reference |

|---|---|---|---|---|

| Michael Addition | Aryl/Heteroaryl Amines | C4 | 4-Amino-2(5H)-furanone derivative | nih.gov |

| 1,4-Conjugate Addition | Grignard Reagents | C3-C4 system | β-Alkyl-γ-butyrolactone | researchgate.net |

| Substitution | Thiols | C4 | 4-Thioether-2(5H)-furanone derivative | nih.gov |

| Substitution/Ring Transformation | Ammonia, Benzylamine | C4 or C2 | 4-Amino-furanone or 3-Pyrrolin-2-one | butlerov.com |

| Ring Transformation | Hydrazine | C2 | Pyridazin-3(2H)-one derivative | nih.govbutlerov.com |

Table 2: Rearrangement and Cycloaddition Reactions

| Reaction Name | Conditions | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Photochemical 1,3-Acyl Shift | UV irradiation | Singlet excited state | Rearranged furanone-alkyne adduct | researchgate.net |

| Di-π-Methane Rearrangement | UV irradiation | Biradical species | Cyclopropyl-fused lactones | tandfonline.com |

| [8+2] Cycloaddition | Organocatalyst (base) | Dienolate | Polycyclic lactone | acs.org |

Biological Activities and Molecular Mechanistic Studies of Rs 4 Methoxy 5 Methyl 5h Furan 2 One Analogues in Vitro Focus

In Vitro Biological Modulatory Effects

Antimicrobial Activity Against Pathogens (e.g., Antibacterial, Antifungal)

Analogues of the 2(5H)-furanone structure have demonstrated significant antimicrobial properties against a variety of pathogenic bacteria and fungi in laboratory settings. Research has particularly highlighted their efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics.

One notable derivative, a chiral sulfone based on 2(5H)-furanone and l-menthol (B7771125) known as F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone), has shown potent antibacterial activity against both planktonic and biofilm-embedded methicillin-resistant and susceptible Staphylococcus aureus (S. aureus). mdpi.comnih.gov In vitro tests determined the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of F105 to be 10 µg/mL and 40 µg/mL, respectively, indicating biocidal properties. mdpi.com Furthermore, F105 and related compounds effectively inhibited biofilm formation by Gram-positive bacteria such as S. aureus, Bacillus subtilis, and Staphylococcus epidermidis, with biofilm-preventing concentrations (BPC) corresponding to their respective MIC values. mdpi.com

Other derivatives have also shown promise. For instance, 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone exhibited a MIC of 8 µg/mL against multiresistant Staphylococcus aureus (MRSA). nih.gov The antifungal activity of these analogues has also been noted, with F105 showing moderate activity against some strains of Candida albicans and synergistic effects with antifungal agents like fluconazole. mdpi.com

| Compound | Target Organism | Activity Metric | Concentration (µg/mL) | Reference |

|---|---|---|---|---|

| F105 | S. aureus (MRSA & susceptible) | MIC | 10 | mdpi.com |

| F105 | S. aureus (MRSA & susceptible) | MBC | 40 | mdpi.com |

| 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone | MRSA | MIC | 8 | nih.gov |

| F105 | C. albicans | Moderate Activity & Synergism | mdpi.com |

Antiproliferative and Cytostatic Actions in Cellular Models

The 2(5H)-furanone skeleton is a recognized pharmacophore in compounds with potential anticancer activity. nih.govmdpi.com In vitro studies using non-human cellular models and various cancer cell lines have explored the antiproliferative and cytostatic effects of furanone analogues.

A series of 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one were evaluated for cytotoxicity against the A549 non-small cell lung cancer cell line and the BEAS-2B healthy lung epithelial cell line. nih.gov The results indicated that derivatives with a branched alkoxy substituent at the C-5 position demonstrated the highest anticancer properties. nih.gov Specifically, two compounds from this series exhibited the best selectivity towards the cancer cells. nih.gov Further investigation revealed that these compounds induced a G2 phase cell cycle arrest and triggered caspase-independent cell death in the A549 cell line. nih.gov

However, not all furanone analogues display strong antiproliferative effects. A study on synthetic analogues of sapinofuranones A and B, which are 5-substituted 5H-furan-ones, found weak to no in vitro growth inhibitory activity against six different cancer cell lines, with most compounds showing a growth inhibitory concentration at 50% (GI50) of over 100 µM. researchgate.net This suggests that specific structural features are critical for cytotoxic potential.

Anti-inflammatory Efficacy in Cellular Assays

While direct studies on (RS)-4-methoxy-5-methyl-5H-furan-2-one analogues are limited in the available literature, the anti-inflammatory potential of related heterocyclic compounds has been investigated using established in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7). nih.gov These assays typically measure the inhibition of key inflammatory mediators.

For example, studies on flavanone derivatives, which share some structural similarities, show that these compounds can inhibit the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated macrophages. nih.gov The investigation of furanone analogues in similar cellular assays would be necessary to confirm their specific anti-inflammatory efficacy.

Antioxidant Capacity and Free Radical Scavenging

Certain furanone derivatives have been identified as having potent antioxidant effects. A closely related compound, 4-hydroxy-5-methyl-3[2H]-furanone (HMF), has demonstrated significant antioxidative properties. nih.gov The evaluation of antioxidant capacity in vitro is commonly performed using a variety of assays that measure the ability of a compound to scavenge different types of free radicals.

Standard in vitro methods for assessing antioxidant activity include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. ajol.info

Total Antioxidant Capacity (TAC) Assay: Often involves the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, which forms a green-colored complex that can be measured spectrophotometrically. nih.gov

Hydrogen Peroxide (H₂O₂) Scavenging Assay: Determines the capacity of a compound to neutralize hydrogen peroxide. ajol.info

Superoxide Anion Radical Scavenging Assay: Assesses the scavenging of superoxide radicals, which are generated in vitro. nih.gov

While synthetic flavonoids have shown dose-dependent free radical scavenging activity in these assays, bldedu.ac.in specific data for this compound analogues would require targeted studies using these established methods.

Other In Vitro Bioactivities (e.g., Enzyme Inhibition, Receptor Modulation)

Beyond the aforementioned activities, furanone analogues have been shown to modulate other biological processes, such as enzyme activity and bacterial communication.

Enzyme Inhibition: 4-hydroxy-5-methyl-3[2H]-furanone (HMF) has been shown to inhibit the enzyme tyrosinase, which is crucial for melanin production. This inhibition occurs through a dual mechanism involving the suppression of tyrosinase gene expression and the direct inhibition of the enzyme's catalytic activity. nih.gov

Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence. Certain 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives have been designed as potent quorum sensing inhibitors (QSIs). nih.gov These compounds can reduce bacterial pathogenicity without directly killing the bacteria, making them a promising alternative to traditional antibiotics. nih.gov One derivative, compound 23e, effectively inhibited various virulence factors and enhanced the activity of antibiotics against Pseudomonas aeruginosa in vitro. nih.gov

Elucidation of Molecular Mechanisms of Action (In Vitro)

Understanding the molecular mechanisms by which furanone analogues exert their biological effects is crucial for their development as therapeutic agents. In vitro studies have begun to unravel these pathways.

The antibacterial mechanism of the furanone derivative F105 against S. aureus has been investigated in detail. nih.gov Studies using a fluorescent analogue (F145) showed that the compound rapidly penetrates the cells of Gram-positive bacteria. nih.gov The primary mechanism of its antibacterial action is the production of reactive oxygen species (ROS) within the bacterial cells, leading to oxidative stress and subsequent damage to intracellular proteins. nih.gov

In the context of antiproliferative activity, certain 3,4-dihalo-2(5H)-furanone derivatives have been found to induce cell cycle arrest at the G2 phase and cause caspase-independent cell death. nih.gov This indicates an interference with the cell division machinery. Other furanone derivatives are thought to exert their anticancer effects by inhibiting key enzymes such as kinases and topoisomerase I. nih.gov

For other bioactivities, the mechanism can be quite specific. The antimelanogenic effect of HMF is directly linked to its dual action on tyrosinase gene expression and enzyme function. nih.gov Similarly, the quorum sensing inhibitor 23e appears to target all three QS systems in P. aeruginosa, demonstrating a multi-pronged approach to disrupting bacterial communication. nih.gov

| Compound Class/Example | Biological Activity | Elucidated In Vitro Mechanism | Reference |

|---|---|---|---|

| F105 | Antibacterial (S. aureus) | Induction of Reactive Oxygen Species (ROS), leading to damage of intracellular proteins. | nih.gov |

| 5-alkoxy-3,4-dichloro-2(5H)-furanones | Antiproliferative | Induction of G2 phase cell cycle arrest and caspase-independent cell death. | nih.gov |

| 4-hydroxy-5-methyl-3[2H]-furanone (HMF) | Antimelanogenic | Inhibition of tyrosinase gene expression and direct inhibition of tyrosinase enzyme activity. | nih.gov |

| Compound 23e (4-fluorophenyl-5-methylene-2(5H)-furanone derivative) | Quorum Sensing Inhibition | Simultaneous targeting of the three quorum sensing systems in P. aeruginosa. | nih.gov |

Cellular Target Identification and Validation

In vitro studies have identified several potential cellular targets for furanone derivatives. One key target appears to be DNA, with certain bis-2(5H)-furanone derivatives showing significant interaction with DNA isolated from C6 glioma cells, suggesting that DNA may be a primary site of action for their anticancer effects nih.gov.

Another class of targets includes quorum-sensing (QS) receptors in bacteria, such as LasR and RhlR in Pseudomonas aeruginosa. Furanones, being structural analogues of N-acyl homoserine lactones (AHLs) that regulate QS, can interfere with bacterial communication and biofilm formation nih.govnih.govnih.gov. Halogenated furanones, in particular, have been shown to inhibit QS by competing with AHLs for binding to LuxR-type receptors nih.gov.

Furthermore, theoretical studies have suggested that furanone derivatives could act as inhibitors of the Eag-1 potassium channel, a protein implicated in cancer cell growth ccij-online.org. Docking studies indicated that several furanone derivatives could interact with the Eag-1 protein surface with a lower inhibition constant compared to known inhibitors, pointing to Eag-1 as a potential therapeutic target ccij-online.org.

Table 1: Potential Cellular Targets of Furanone Analogues (In Vitro)

| Cellular Target | Organism/Cell Line | Furanone Analogue Type | Method of Identification | Reference |

| DNA | C6 glioma cells | bis-2(5H)-furanone | Electronic, fluorescence, and circular dichroism spectra | nih.gov |

| Quorum-Sensing Receptors (LasR, RhlR) | Pseudomonas aeruginosa | Marine-derived furanones | Molecular docking and molecular dynamics simulations | nih.gov |

| Eag-1 Potassium Channel | Cancer cells (theoretical) | Various furanone derivatives | DockingServer software | ccij-online.org |

Interference with Cellular Signaling Pathways and Processes

Analogues of this compound have been shown to interfere with critical cellular signaling pathways. Natural furan (B31954) derivatives have demonstrated the ability to modify pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-ɣ) pathways nih.gov. Additionally, these compounds can inhibit the NF-κB signaling pathway, which is crucial for inflammation and cell survival nih.gov. The presence of aromatic rings on the furanone skeleton appears to enhance their lipophilicity and, consequently, their ability to modulate these signaling cascades nih.gov.

In the context of bacterial quorum sensing, furanones interfere with the autoinducer-2 signaling system, thereby disrupting bacterial communication and behaviors like biofilm formation nih.gov.

Impact on Cell Cycle Progression

A significant body of in vitro evidence points to the ability of furanone analogues to induce cell cycle arrest in cancer cells. Treatment of various cancer cell lines with different furanone derivatives has been shown to cause a halt in cell cycle progression, most commonly at the G2/M or S phase.

For instance, certain simple 2(5H)-furanone derivatives were found to induce a G2 phase cell cycle arrest in the A549 non-small cell lung cancer cell line nih.gov. Similarly, a synthetic flavan racemate, 2(+/-)-7,8,3',4',5'-pentamethoxyflavan, caused G2/M cell cycle arrest in human leukemia HL60 cells, a mechanism mediated by the regulation of proteins such as Cdc25C and cyclin A nih.gov. Another compound, cinobufagin, induced G2/M arrest in malignant melanoma cells by affecting the levels of key cell cycle regulators like CDC25C, CDK1, and cyclin B frontiersin.org.

In other studies, bis-2(5H)-furanone derivatives were observed to induce cell cycle arrest at the S-phase in C6 glioma cells nih.gov. This arrest of the cell cycle prevents cancer cells from proliferating and can ultimately lead to cell death.

Table 2: Impact of Furanone Analogues on Cell Cycle Progression (In Vitro)

| Furanone Analogue | Cell Line | Cell Cycle Phase of Arrest | Key Molecular Mediators | Reference |

| Simple 2(5H)-furanone derivatives | A549 (Non-small cell lung cancer) | G2 | Not specified | nih.gov |

| 2(+/-)-7,8,3',4',5'-pentamethoxyflavan | HL60 (Human leukemia) | G2/M | Cdc25C, cyclin A, p21 | nih.gov |

| bis-2(5H)-furanone derivatives | C6 (Glioma) | S | Not specified | nih.gov |

| Cinobufagin | A375 (Malignant melanoma) | G2/M | CDC25C, CDK1, Cyclin B | frontiersin.org |

| 5-Methoxyflavanone | HCT116 (Human colon cancer) | G2/M | ATM/Chk2/p53/p21 pathway | nih.gov |

Induction of Programmed Cell Death (Apoptosis) Pathways

The induction of apoptosis is a hallmark of the anticancer activity of many furanone analogues. In vitro studies have demonstrated that these compounds can trigger programmed cell death through various molecular pathways.

Some furanone derivatives induce caspase-independent cell death nih.gov. However, many others activate the caspase cascade. For example, 5-ene-2-arylaminothiazol-4(5H)-ones, which contain a furanone-like scaffold, were found to induce apoptosis in breast cancer cells through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways, leading to the activation of caspases 7, 8, 9, and 10 mdpi.com.

The potent bacterial mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) has been shown to induce the characteristic morphological and biochemical markers of apoptosis in promyelocytic leukemic HL-60 cells, including DNA fragmentation into a ladder pattern nih.gov. Similarly, 2(+/-)-7,8,3',4',5'-pentamethoxyflavan induced apoptosis in HL60 cells via both death receptor and mitochondrial pathways, characterized by the cleavage of caspases-3, -8, and -9, and changes in the expression of Bcl-2 family proteins nih.gov.

Structure-Activity Relationships (SAR) for this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided insights into how modifications to the furanone scaffold affect their in vitro potency.

Influence of Substituent Modifications on In Vitro Activity

Modifications at various positions of the 2(5H)-furanone ring have been shown to have a profound impact on biological activity.

Substituents at the C-5 position: The nature of the substituent at the C-5 position is critical. For a series of 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one, those containing a branched alkoxy substituent demonstrated the highest anticancer properties nih.gov. The introduction of a chiral substituent at the C5 carbon can also lead to compounds with new biological activities mdpi.comnih.gov.

Substituents at the C-4 position: Modification at the C-4 position of the 2(5H)-furanone ring has also been explored. In some cases, these modifications only slightly improve the antiproliferative properties nih.gov. However, the presence of electron-donating groups like a methoxy (B1213986) group at certain positions of a benzofuran ring system (related to furanones) can be crucial for activity nih.gov. Conversely, the introduction of halogen atoms or a nitro group at the aromatic ring of 5-arylidene-2(5H)-furanones was shown to increase cytotoxicity researchgate.net.

General Substituent Effects: The presence of specific functional groups such as fluoro, methoxy, methyl, and amino groups can influence the antimigration and antiproliferation activities of anticancer compounds, including furanone derivatives nih.gov. The position of these functional groups is also a key determinant of their efficacy nih.gov. For marine-derived furanones targeting quorum sensing, the presence of halogens improved binding to various receptors, while shorter alkyl side chains led to stronger binding against the RhlR receptor nih.gov.

Table 3: Influence of Substituent Modifications on In Vitro Activity of Furanone Derivatives

| Position of Modification | Type of Substituent | Effect on Activity | Reference |

| C-5 | Branched alkoxy | Increased anticancer properties | nih.gov |

| C-5 | Chiral terpene moiety | New biological activities | mdpi.comnih.gov |

| Aromatic ring of 5-arylidene | Halogen atoms, nitro group | Increased cytotoxicity | researchgate.net |

| General | Methoxy group | Important for antimetastatic activity | nih.gov |

| Side chain (QS inhibitors) | Halogens | Improved receptor binding | nih.gov |

| Side chain (QS inhibitors) | Shorter alkyl chains | Stronger binding to RhlR | nih.gov |

Stereochemical Effects on Biological Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and furanone derivatives are no exception . The three-dimensional arrangement of atoms can significantly affect how these compounds interact with their biological targets.

For chiral 2(5H)-furanone sulfones, the absolute configuration of the C-5 carbon atom of the lactone ring has been determined to be (S) in several active molecules mdpi.com. Studies on enantiomerically pure analogues of sapinofuranones, which are 5-substituted 5H-furan-ones, suggest that the stereochemistry of both the furanone ring and substituents on the side chain can modify their in vitro growth inhibitory activity against cancer cell lines researchgate.net.

Computational and experimental studies on triplet-sensitised radical reactions of furanone derivatives have shown that the reactivity and regioselectivity are largely determined by the relative configuration of the substrates nih.gov. This highlights that the stereochemical arrangement dictates the accessible conformations, which in turn governs the outcome of chemical and biological interactions. For nature-inspired chiral compounds, it has been observed that only specific isomers display significant biological activity, suggesting that processes like cellular uptake may be stereoselective mdpi.comresearchgate.net.

Advanced Spectroscopic and Analytical Characterization

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of furanone derivatives, enabling their separation and quantification in various matrices.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like furanones. In GC, the separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. For furanone analysis, columns such as those with a 5% phenyl and 95% polymethylsiloxane stationary phase (e.g., DB-5ms) are commonly employed. eurl-pc.eunih.gov The retention of a compound is often expressed by its Kovats Retention Index (RI), which is a standardized measure. For the related compound 4-methyl-2(5H)-furanone, the RI has been reported on semi-standard non-polar columns. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power by coupling two different capillary columns. This technique is particularly useful for resolving complex mixtures containing numerous components, such as those found in food and environmental samples where furanones might be present. metasci.ca The increased peak capacity and sensitivity of GCxGC allow for the separation of co-eluting compounds that would otherwise overlap in a single-dimension GC analysis.

Table 1: GC Parameters for Furanone Analysis

| Parameter | Value/Description |

| Column Type | DB-5ms or similar (e.g., 5% phenyl polymethylsiloxane) |

| Column Dimensions | 30 m length, 250 µm internal diameter, 0.25 µm film thickness eurl-pc.eu |

| Carrier Gas | Helium eurl-pc.eu |

| Injection Mode | Splitless eurl-pc.eu |

| Temperature Program | Example: 50°C hold for 2 min, ramp to 85°C at 30°C/min, ramp to 95°C at 5°C/min, ramp to 265°C at 30°C/min, hold for 5 min eurl-pc.eu |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation of a wide range of compounds, including less volatile or thermally labile furanones. Reverse-phase HPLC is a common mode used for such separations. sielc.comsielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com

For the analysis of related hydroxyfuranones, a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) has been utilized. sielc.comsielc.com The separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase.

Chiral Chromatography for Enantiomeric Separation

Since (RS)-4-methoxy-5-methyl-5H-furan-2-one is a racemic mixture, chiral chromatography is essential for the separation of its enantiomers. This is crucial as enantiomers can exhibit different biological activities. Chiral stationary phases (CSPs), often based on polysaccharide derivatives like cellulose (B213188) or amylose, are widely used for this purpose. windows.netresearchgate.net

The separation of enantiomers of related furanone compounds has been achieved using techniques such as chiral capillary gas chromatography. nih.gov For other chiral compounds, methods involving the formation of diastereomeric salts with an enantiomerically pure chiral base followed by separation have also been developed. google.com Supercritical fluid chromatography (SFC) with polysaccharide-based CSPs is another effective technique for chiral separations, offering advantages like faster analysis times. windows.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with a separation technique like GC or LC, it provides a powerful tool for the identification and quantification of compounds in complex mixtures. nih.gov

Electron ionization (EI) is a common ionization method used in GC-MS, which can lead to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum for a compound. For the related compound 4-methyl-2(5H)-furanone, the most abundant peak (top peak) in its EI mass spectrum is observed at a mass-to-charge ratio (m/z) of 69. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. acs.org This is a significant advantage over low-resolution MS, which can only provide the nominal mass. For instance, HRMS analysis of a related furanone, mesifurane, provided an accurate molar mass of 142.0629, corresponding to the molecular formula C7H10O3. acs.org This level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment of individual atoms (specifically, the nuclei) within a molecule.

One-dimensional (1D) NMR, such as ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental structural information. For example, in the analysis of a similar compound, 5-hydroxymethyl-2(5H)-furanone, ¹H NMR was used for quantification, and the ¹³C NMR spectrum showed signals corresponding to a methine group at 84.31 ppm and an oxymethylene group at 62.18 ppm. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms within the molecule. For example, a COSY spectrum of 5-hydroxymethyl-2(5H)-furanone showed correlations that helped to confirm the structure of the five-membered α,β-unsaturated lactone ring. nih.gov Similarly, in the structural determination of mesifurane, NMR was crucial in identifying the presence of an -O-CH₃ substituent. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural analysis of this compound, providing insights into its functional groups and conjugated systems.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane), was obtained after its isolation for structural elucidation. acs.org The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent feature would be the strong absorption band of the α,β-unsaturated γ-lactone carbonyl group (C=O), typically appearing in the region of 1740-1780 cm⁻¹. Another significant absorption is due to the endocyclic C=C double bond stretching vibration, which is expected in the 1680-1700 cm⁻¹ range. The presence of the methoxy (B1213986) group (-OCH₃) would be indicated by C-H stretching vibrations around 2850-2950 cm⁻¹ and a characteristic C-O stretching band. The C-O-C stretching of the lactone ring would also produce strong bands in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of furanone derivatives is characterized by electronic transitions within the molecule. For this compound, the conjugated system formed by the C=C double bond and the C=O group of the lactone ring is the primary chromophore. This conjugation leads to a π → π* transition, which is expected to result in a strong absorption maximum (λmax) in the ultraviolet region, likely between 200 and 300 nm. The position of the λmax can be influenced by the solvent polarity and the presence of substituents on the furanone ring. For instance, the UV spectrum of a related furan (B31954) derivative, after isolation, was part of its comprehensive analysis. acs.org

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Region |

| Infrared (IR) | Carbonyl (C=O) of α,β-unsaturated γ-lactone | 1740 - 1780 cm⁻¹ (strong) |

| Alkene (C=C) of furanone ring | 1680 - 1700 cm⁻¹ (medium) | |

| C-O-C stretch (ether and lactone) | 1000 - 1300 cm⁻¹ (strong) | |

| C-H stretch (methyl and methoxy) | 2850 - 3000 cm⁻¹ (medium) | |

| Ultraviolet-Visible (UV-Vis) | Conjugated C=C-C=O system | 200 - 300 nm (π → π* transition) |

Sample Preparation and Derivatization Strategies for Analytical Enhancement

The analysis of furanone compounds, particularly from complex matrices like food, often requires meticulous sample preparation to isolate the analyte and enhance its detectability. researchgate.net Due to the polarity and potential instability of compounds like this compound, derivatization is a common strategy to improve its chromatographic behavior, especially for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govjfda-online.com

Sample Preparation:

Initial sample preparation typically involves extraction from the matrix. For solid samples, this may include homogenization followed by solvent extraction. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to clean up the extract and concentrate the analyte. researchgate.net The choice of extraction solvent and SPE sorbent is critical and depends on the polarity of the target compound and the nature of the matrix.

Derivatization Strategies:

Derivatization aims to convert the polar furanone into a more volatile and thermally stable derivative suitable for GC analysis. jfda-online.com This chemical modification can also improve peak shape and detector response.

Silylation: This is a widely used derivatization technique where an active hydrogen in the molecule (if present) is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. nih.govcannabissciencetech.com While this compound does not have a free hydroxyl group, related hydroxyfuranones are often silylated. nih.gov

Acylation: This method involves the introduction of an acyl group. For furanones with hydroxyl or amino groups, acylation with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride can be effective. dongguk.edu

Alkylation: For acidic protons, alkylation can be employed. A study on the analysis of furaneol, a related furanone, utilized derivatization with pentafluorobenzyl bromide in a basic solution to form a stable and less polar derivative for SPME-GC/MS analysis. nih.gov

The selection of the appropriate derivatization strategy is crucial and often requires optimization of reaction conditions such as temperature, time, and reagent concentration to ensure complete conversion and avoid the formation of by-products. nih.gov For HPLC analysis, derivatization may not always be necessary, but proper sample cleanup through techniques like SPE is essential for robust and reliable quantification. researchgate.net

Table 2: Common Derivatization Reagents for Furanone Analysis

| Derivatization Method | Reagent Example | Target Functional Group | Purpose |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Increase volatility and thermal stability for GC |

| Acylation | Trifluoroacetic anhydride (TFAA) | Hydroxyl (-OH), Amino (-NH2) | Improve chromatographic properties and detector response |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Acidic protons | Enhance sensitivity for electron capture detection (ECD) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are employed to understand the electronic properties of a molecule from first principles. Density Functional Theory (DFT) is a popular method that calculates the electronic structure of a molecule to determine its energy, geometry, and other properties. epstem.net Such studies on related furanone or methoxy-containing organic molecules often utilize basis sets like 6-311++G** to achieve a balance between accuracy and computational cost. researchgate.net

Prediction of Electronic Structure and Reactivity

Detailed studies on the electronic structure and reactivity of (RS)-4-methoxy-5-methyl-5H-furan-2-one are not available in the current literature.

This type of analysis would typically involve:

Frontier Molecular Orbitals (FMO): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, stability, and polarizability. For other molecules, these calculations have helped in understanding their electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP): Generation of an MEP map to visualize the charge distribution on the molecule's surface. This map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which is fundamental for predicting how the molecule will interact with other reagents.

Mulliken and Natural Population Analysis (NPA): Calculation of atomic charges to provide a quantitative measure of the electron distribution among the atoms in the molecule.

Conformational Analysis and Stereochemical Prediction

Specific conformational analyses or stereochemical predictions for this compound using DFT have not been published.

A computational study in this area would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds (such as the C-O bond of the methoxy (B1213986) group) to identify the most stable conformers (energy minima).

Geometric Optimization: Full optimization of the identified conformers to determine their precise geometries and relative energies. For a racemic mixture like this compound, calculations would be performed for both the (R) and (S) enantiomers at the C5 chiral center to confirm they are energetically identical in an achiral environment.

Molecular Modeling and Simulation

Molecular modeling encompasses a broader range of computational techniques used to simulate how a molecule interacts with its environment, particularly with biological macromolecules.

Ligand-Protein Docking for Biological Target Interaction Prediction

There are no published molecular docking studies featuring this compound as a ligand.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. bibliotekanauki.pl This technique is instrumental in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action. jbcpm.com The process involves:

Preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank).

Using a docking algorithm to fit the ligand into the protein's active site, generating multiple possible binding poses.

Scoring these poses based on binding affinity or free energy to identify the most likely interaction mode.

Molecular Dynamics Simulations for Binding Stability

In the absence of docking studies, no subsequent molecular dynamics (MD) simulations for this compound have been performed.

MD simulations are used to analyze the physical movements of atoms and molecules over time. In the context of ligand-protein interactions, MD simulations can:

Assess the stability of a docked pose, ensuring the ligand remains in the binding pocket during the simulation. nih.gov

Calculate binding free energies using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of binding affinity.

Reveal detailed information about the dynamics of the protein-ligand complex, including key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Specific in silico ADME predictions for this compound are not documented in dedicated studies.

ADME prediction is a critical step in drug development to evaluate the pharmacokinetic profile of a potential drug candidate. nih.gov Various software and web servers (e.g., SwissADME, pkCSM) are used to calculate physicochemical and pharmacokinetic properties based on a molecule's structure. jonuns.comresearchgate.net These predictions help to identify potential liabilities early in the drug discovery process. nih.gov

A typical in silico ADME analysis would generate data for the parameters listed in the table below. While specific values for the target compound are unavailable, the table illustrates the type of information that would be sought.

Table 1: Illustrative In Silico ADME/Physicochemical Parameters

| Property Category | Parameter | Description |

| Physicochemical | Molecular Weight | The mass of one mole of the substance. |

| LogP | The logarithm of the octanol-water partition coefficient, indicating lipophilicity. | |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | |

| Number of Rotatable Bonds | A measure of molecular flexibility. | |

| Absorption | Water Solubility (LogS) | Predicts the solubility of the compound in water. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption of drugs. | |

| Human Intestinal Absorption (%) | Predicts the extent of absorption from the human gut. | |

| Distribution | Volume of Distribution (VDss) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| CNS Permeability | Predicts whether the compound can cross the blood-brain barrier. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts if the compound inhibits major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). researchgate.net |

| Excretion | Total Clearance | Predicts the rate of drug elimination from the body. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furanone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me The fundamental principle of QSAR is that the variations in the biological effects of different molecules can be explained by the differences in their structural and physicochemical properties. nih.gov These models are instrumental in predicting the activity of novel compounds, thereby guiding the rational design of more potent and selective therapeutic agents. fiveable.me

For furanone analogues, QSAR studies have been pivotal in elucidating the key molecular features that govern their biological activities, which range from anti-inflammatory to quorum sensing inhibition. nih.govnih.gov These studies typically involve the generation of a dataset of furanone derivatives with their corresponding measured biological activities. A wide array of molecular descriptors are then calculated for each analogue. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. Statistical methods, including multiple linear regression (MLR) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), are then used to develop a predictive model. nih.govresearchgate.net

Detailed Research Findings

Several QSAR studies on furanone analogues have yielded models with significant predictive power, offering insights into the structural requirements for different biological targets.

As COX-2 Inhibitors:

A study on a series of 43 diaryl furanone analogues as selective cyclooxygenase-2 (COX-2) inhibitors resulted in statistically significant QSAR models. nih.gov The models indicated a strong correlation between the inhibitory activity and descriptors related to the physical properties, connectivity, and conformation of the molecules. nih.gov For instance, a 2D QSAR analysis of thirty-two furanone derivatives as COX-2 inhibitors revealed the importance of the retention index for six-membered rings, the total number of oxygen atoms connected by two single bonds, and the polar surface area (excluding phosphorus and sulfur) in determining the inhibitory activity. researchgate.net The statistical significance of this 2D model was demonstrated by a correlation coefficient (r²) of 0.840 and a cross-validated squared correlation coefficient (q²) of 0.773. researchgate.net

A 3D-QSAR study using the k-Nearest Neighbor Molecular Field Analysis (kNN MFA) approach on the same set of furanone derivatives also yielded a robust model with high predictive ability (r² = 0.7622, q² = 0.7031). researchgate.net This model highlighted the predominant role of electrostatic fields, which accounted for 100% of the variance explained by the model, suggesting that the distribution of charge on the furanone scaffold and its substituents is a critical determinant of COX-2 inhibition. researchgate.net

As Quorum Sensing Inhibitors:

Furanones, particularly brominated furanones isolated from the marine alga Delisea pulchra, are well-known for their ability to inhibit quorum sensing (QS) in bacteria. nih.gov QSAR studies in this area aim to understand the structural features necessary for this anti-biofilm activity. Research has shown that the nature of the side chain on the furanone ring plays a crucial role. For instance, in studies involving Pseudomonas aeruginosa, furanones with shorter alkyl side chains demonstrated stronger binding to the RhlR quorum-sensing receptor. nih.gov

Furthermore, the presence of halogens on the furanone structure has been found to enhance binding affinity against various QS receptors. nih.gov Molecular docking and dynamics simulations, which are often used in conjunction with QSAR, have provided a molecular basis for these observations, suggesting that furanones act as structural analogues of the natural autoinducers, thereby competitively inhibiting the QS receptors. nih.gov

The following interactive data tables summarize the findings from representative QSAR studies on furanone analogues.

| QSAR Method | Key Descriptors | r² | q² | Reference |

|---|---|---|---|---|

| 2D-QSAR | Retention index (six-membered rings), Number of oxygen atoms, Polar surface area | 0.840 | 0.773 | researchgate.net |

| 3D-QSAR (kNN MFA) | Electrostatic fields | 0.7622 | 0.7031 | researchgate.net |

| General QSAR | Physical properties, Connectivity, Conformation | Statistically Significant | Not Reported | nih.gov |

| Structural Feature | Impact on Activity | Target Receptor (Example) | Reference |

|---|---|---|---|

| Shorter alkyl side chains | Increased binding affinity | RhlR | nih.gov |

| Presence of halogens | Improved binding affinity | Various QS receptors | nih.gov |

| Furanone backbone | Acts as a structural analog of autoinducers | LasR, RhlR | nih.gov |

Future Research Directions and Translational Perspectives

Development of Sustainable and Scalable Synthetic Methodologies

A primary challenge in translating furanone chemistry from the laboratory to industrial application is the development of environmentally benign and economically viable synthetic routes. Future research will be pivotal in overcoming the limitations of current methods, which can involve costly materials, harsh reaction conditions, or the generation of hazardous waste. acs.orgcnif.cn

Key areas of focus include:

Green Catalysis: The use of solid catalysts, such as titanium silicate (B1173343) molecular sieves (TS-1), has shown promise in the clean and selective oxidation of furan (B31954) precursors using hydrogen peroxide as a green oxidant. rsc.orgrsc.org Future work should aim to expand the repertoire of such heterogeneous catalysts that offer high efficiency, selectivity, and recyclability.

Biomass Valorization: A significant trend is the utilization of renewable feedstocks. Furfural (B47365), a platform chemical derived from lignocellulosic biomass, is a key precursor for synthesizing furanone derivatives. researchgate.netresearchgate.net Research into the efficient, catalytic oxidation of furfural to intermediates like 5-hydroxy-2(5H)-furanone is crucial for creating a sustainable C4 chemical platform. researchgate.netchemrxiv.org This approach not only reduces dependence on petrochemicals but also aligns with the principles of a circular economy.